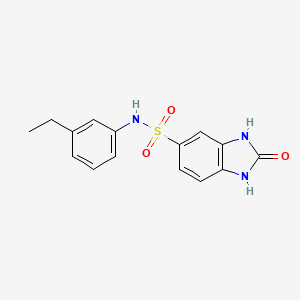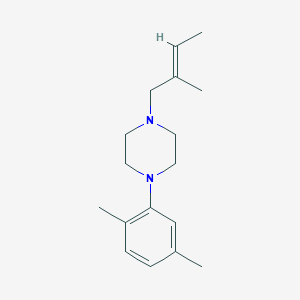
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, commonly known as FMP-NPy, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of a specific protein, making it a promising candidate for drug development.
Wirkmechanismus
FMP-NPy works by binding to a specific site on the protein, inhibiting its activity. This protein is involved in several cellular processes, including cell growth and inflammation. By inhibiting its activity, FMP-NPy can potentially treat diseases that are caused by overactivity of this protein.
Biochemical and Physiological Effects:
FMP-NPy has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. FMP-NPy has also been shown to have antibacterial activity against drug-resistant strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMP-NPy is its selectivity for the target protein, which reduces the risk of off-target effects. However, FMP-NPy is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the synthesis of FMP-NPy can be challenging and requires several steps, which can limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for the study of FMP-NPy. One potential direction is the development of FMP-NPy derivatives with improved potency and selectivity. Another direction is the study of FMP-NPy in combination with other drugs for the treatment of cancer and inflammatory disorders. Additionally, the antibacterial activity of FMP-NPy could be further studied for its potential use in treating drug-resistant bacterial infections.
Synthesemethoden
The synthesis of FMP-NPy involves several steps, including the reaction of 4-fluoroaniline with methylsulfonyl chloride to form 4-fluorobenzenesulfonamide. This compound is then reacted with 3-pyridinemethanol to form N~1~-(3-pyridinylmethyl)-4-fluorobenzenesulfonamide. Finally, this compound is reacted with glycine methyl ester hydrochloride to form FMP-NPy.
Wissenschaftliche Forschungsanwendungen
FMP-NPy has been extensively studied for its potential use in drug development. It has been shown to inhibit the activity of a specific protein, which is involved in several diseases, including cancer and inflammatory disorders. FMP-NPy has also been studied for its potential use in treating drug-resistant bacterial infections.
Eigenschaften
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-23(21,22)19(14-6-4-13(16)5-7-14)11-15(20)18-10-12-3-2-8-17-9-12/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDFQGVOOIMLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
![3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)

![methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B5774695.png)
![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)

![2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B5774713.png)
![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)


